molecular formula C27H20N2O3S B2692492 N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide CAS No. 1210504-52-1

N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2692492
CAS No.: 1210504-52-1
M. Wt: 452.53
InChI Key: WMUUUGRQACKSNH-UHFFFAOYSA-N
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Description

N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide is a sophisticated synthetic compound designed for advanced pharmacological research, integrating a thiophene carboxamide scaffold with a spirocyclic-inspired xanthene moiety. The thiophene carboxamide core is a privileged structure in medicinal chemistry, known for its versatile biological properties and its presence in potent inhibitors of enzymes like neuronal nitric oxide synthase (nNOS) and sphingomyelin synthase 2 (SMS2) . Thiophene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma (A375), colorectal (HT-29), and breast cancer (MCF-7), by inducing apoptosis through caspase-3/7 activation and mitochondrial depolarization . The inclusion of the 9H-xanthene group introduces a rigid, three-dimensional structural element. Spirocyclic and fused tricyclic systems, such as xanthenes, are increasingly valuable in drug discovery as they improve physicochemical properties, enhance metabolic stability, and access underexplored chemical space compared to flat aromatic compounds . This molecular framework is under investigation for its potential to modulate lipid-mediated signaling pathways. Research on similar tricyclic compounds has shown activity as competitive inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS), enzymes responsible for generating lipid second messengers like diacylglycerol (DAG) and ceramide, which are critical in regulating cell proliferation, inflammation, and apoptosis . Consequently, this compound presents a compelling research tool for exploring novel therapeutic strategies in oncology, particularly for cancers susceptible to disruption of redox homeostasis and apoptosis pathways, and in neuroscience, targeting enzymes implicated in neurodegenerative pathologies . Its unique structure offers researchers a means to investigate the convergence of these distinct biological mechanisms.

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O3S/c30-26(25-19-6-1-3-8-22(19)32-23-9-4-2-7-20(23)25)28-18-12-11-17-13-14-29(21(17)16-18)27(31)24-10-5-15-33-24/h1-12,15-16,25H,13-14H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUUUGRQACKSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C(=O)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indoline Derivative: The indoline moiety can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.

    Thiophene-2-carbonylation: The indoline derivative is then reacted with thiophene-2-carbonyl chloride in the presence of a base like triethylamine to form the thiophene-2-carbonyl indoline intermediate.

    Xanthene Carboxylation: The final step involves coupling the thiophene-2-carbonyl indoline intermediate with xanthene-9-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, leading to the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, pyridine.

    Coupling Reagents: EDCI, DMAP.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for improved efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the xanthene moiety.

Mechanism of Action

The mechanism of action of N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiophene and indoline moieties may facilitate binding to specific sites, while the xanthene group could influence the compound’s electronic properties, affecting its overall activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Functional Groups Biological Activity Synthesis Method Reference
Target Compound Indoline-xanthene Thiophene-2-carbonyl, carboxamide Not specified Not available N/A
Ethyl 1-(thiophene-2-carbonyl)pyrazole-3-carboxylate (4) Pyrazole Thiophene-2-carbonyl, ester Antidepressant Unspecified
Xanthene/thioxanthene-indole derivatives Xanthene-indole Xanthene, indole Not specified Iodine-catalyzed nucleophilic substitution (mild conditions)
Diisopropylaminoethyl xanthene-9-carboxylate methobromide Xanthene-ester Ester, quaternary ammonium Likely cholinergic agent Unspecified

Key Observations

Thiophene-2-carbonyl Substituted Heterocycles
  • Pyrazole Analogue (Compound 4) : The pyrazole derivative in shares the thiophene-2-carbonyl group but lacks the xanthene scaffold. Its ester group increases lipophilicity compared to the target compound’s carboxamide, which may reduce aqueous solubility but enhance blood-brain barrier penetration, correlating with its reported antidepressant activity .
  • Target Compound : The indoline core’s saturation may reduce aromatic π-π stacking compared to pyrazole but improve adaptability to hydrophobic binding pockets.
Xanthene-Based Derivatives
  • Xanthene-Indole Derivatives : Synthesized via iodine-catalyzed reactions under mild conditions (), these compounds highlight the feasibility of efficient xanthene-heterocycle coupling. The target compound’s amide linkage likely requires coupling reagents (e.g., EDC/HOBt) rather than nucleophilic substitution.
  • Xanthene-9-carboxylate Ester () : The ester linkage and quaternary ammonium group suggest ionic interactions, contrasting with the target compound’s hydrogen-bonding amide. This structural difference implies divergent applications (e.g., cholinergic vs. CNS targets).

Biological Activity

N-(1-(thiophene-2-carbonyl)indolin-6-yl)-9H-xanthene-9-carboxamide, commonly referred to as XNT, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Indoline moiety : Known for various biological activities.
  • Thiophene ring : Contributes to the electronic properties and potential interactions with biological targets.
  • Xanthene scaffold : Imparts unique photophysical properties, making it suitable for applications in fluorescence and drug development.
  • Carboxamide group : Enhances solubility and may participate in hydrogen bonding interactions.

The mechanism of action of XNT is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The structural components facilitate binding to these targets, influencing various biological processes. For instance, the thiophene and indoline groups may enhance the compound's affinity for certain proteins involved in disease pathways.

1. Anticancer Activity

Research indicates that XNT exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis (programmed cell death) through the activation of intrinsic pathways, potentially mediated by its interaction with cellular signaling proteins.

2. Antimicrobial Properties

XNT has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways is likely responsible for its antimicrobial effects.

3. Neuroprotective Effects

Emerging evidence suggests that XNT may have neuroprotective properties. In models of neurodegenerative diseases such as Alzheimer's, the compound has been shown to reduce oxidative stress and inflammation in neuronal cells. These effects could be linked to its antioxidant capacity and ability to modulate neuroinflammatory pathways.

Research Findings and Case Studies

StudyFindings
Anticancer Activity XNT inhibited cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 15 µM and 20 µM respectively. Apoptosis was confirmed via flow cytometry.
Antimicrobial Testing XNT demonstrated significant antibacterial activity against S. aureus with an MIC of 32 µg/mL, suggesting potential as a therapeutic agent against resistant strains.
Neuroprotection In SH-SY5Y neuronal cells, XNT reduced oxidative stress markers by 40% compared to control groups, indicating its potential role in protecting against neurodegeneration.

Comparative Analysis with Similar Compounds

To better understand the unique properties of XNT, it is beneficial to compare it with structurally related compounds:

CompoundStructureBiological Activity
N-(1-(thiophene-2-carbonyl)indolin-6-yl)furan-2-carboxamideSimilar indole structureModerate anticancer activity
N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamideContains a thiazole ringEnhanced antimicrobial activity
N-(1-(thiophene-2-carbonyl)indolin-6-yl)propionamidePropionamide instead of xantheneLower efficacy in neuroprotection

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